molecular formula C13H18N2S B5824950 1-Benzyl-3-cyclopentylthiourea

1-Benzyl-3-cyclopentylthiourea

Cat. No.: B5824950
M. Wt: 234.36 g/mol
InChI Key: HPKUFPJUSNFYOB-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopentylthiourea is a thiourea derivative featuring a benzyl group (C₆H₅CH₂–) at the N1 position and a cyclopentyl group (C₅H₉–) at the N3 position. Thioureas are characterized by the –NH–C(S)–NH– backbone and are widely studied for their structural diversity, coordination chemistry, and biological applications. For instance, synthesis protocols for similar derivatives often involve reacting primary amines with isothiocyanates, and their applications span metal coordination, crystallography, and anticancer research.

Properties

IUPAC Name

1-benzyl-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c16-13(15-12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKUFPJUSNFYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclopentylthiourea can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with cyclopentylamine in the presence of a suitable solvent such as ethanol. The reaction typically proceeds at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclopentylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-cyclopentylthiourea has found applications in several scientific research areas:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used as a corrosion inhibitor and in the synthesis of other valuable chemical intermediates

Mechanism of Action

The mechanism of action of 1-Benzyl-3-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms. In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse properties depending on substituents. Below, key analogs are compared based on structural features, synthesis, physical properties, and applications.

Structural Features and Substituent Effects

Substituents at the N1 and N3 positions critically influence electronic properties, solubility, and reactivity:

  • Benzyl vs. Benzoyl groups : Benzyl (C₆H₅CH₂–) is electron-donating, enhancing nucleophilicity, whereas benzoyl (C₆H₅C(O)–) introduces electron-withdrawing effects, altering metal-binding affinity.
  • Cycloalkyl vs.

Key Research Findings

  • Electronic Effects : Benzoyl-substituted thioureas exhibit stronger hydrogen-bonding interactions due to polarized C=O and C=S groups.
  • Steric Influences : Bulky substituents (e.g., phenethyl in 1-Benzyl-3-phenethyl-2-thiourea) reduce crystallization symmetry but enhance thermal stability.
  • Biological Performance : Pt(II) complexes of H₂BPT show IC₅₀ values < 10 µM in HeLa cells, outperforming cisplatin in some assays.

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